(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Description
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol (CAS No. 1367992-89-9). It features a chlorine atom at the 7-position and a hydroxymethyl group (-CH₂OH) at the 3-position of the imidazo[1,2-a]pyridine scaffold . This compound is typically synthesized via multicomponent reactions or functional group modifications of preformed imidazo[1,2-a]pyridine derivatives. It is commercially available as a white to off-white solid with high purity (≥99.42% by HPLC) and is used in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways .
Properties
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOTWFZOOBWTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2CO)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via imine formation between 7-chloro-2-aminopyridine and glycolaldehyde, followed by isonitrile insertion and cyclization. Acid catalysts such as p-toluenesulfonic acid (PTSA) or HCl enhance reaction efficiency. For example, a continuous flow process using HCl achieved 96% yield for analogous imidazo[1,2-a]pyridines. Substituting glycolaldehyde with ethyl glyoxylate introduces an ester group at position 3, which is subsequently reduced to the alcohol (see Section 2).
Reduction of Ester or Carbonyl Precursors
Ester Reduction via Lithium Aluminum Hydride (LAH)
A two-step protocol converts ester intermediates to the target alcohol:
-
Synthesis of ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate :
-
Reduction with LAH :
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate (6.00 g, 15.75 mmol) in dry THF is treated with LAH (1.49 g, 39.26 mmol) at 0°C. After quenching with NaOH, filtration and solvent removal yield the alcohol (5.45 g, 98%).
Aldehyde Reduction
Direct reduction of a formyl group at position 3 is achievable using sodium borohydride (NaBH4) or catalytic hydrogenation . However, this route requires prior synthesis of 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, often via MnO₂ oxidation of a hydroxymethyl precursor.
Protection-Deprotection Strategies
Trifluoroacetate Salt Formation
Patent literature describes This compound trifluoroacetate as a stable intermediate. The free alcohol is liberated via mild hydrolysis:
-
Esterification : The alcohol is protected as a trifluoroacetate ester using trifluoroacetic anhydride.
-
Deprotection : Treatment with aqueous NaHCO₃ removes the protecting group.
Advantages : Enhanced solubility for purification and improved stability during storage.
Metal-Free Cyclization Approaches
Recent advancements prioritize metal-free conditions to avoid residual catalyst contamination. Key methods include:
-
Condensation with 2-Aminopyridines and Aldehydes : Using perchloric acid or PTSA as catalysts.
-
Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 10 min at 150°C).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring chlorine incorporation at position 7 requires pure 7-chloro-2-aminopyridine. Impurities lead to positional isomers.
-
Aldehyde Stability : Glycolaldehyde’s instability necessitates protected analogs or in situ generation.
-
Purification : Chromatography over silica gel or recrystallization from hexane/EtOAc mixtures improves purity .
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different chemical and physical properties based on the nature of the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is CHClNO, with a molecular weight of 182.61 g/mol. The compound features a fused imidazole and pyridine ring system, which is critical for its biological activity. The chlorine atom at the 7-position of the imidazole ring enhances its pharmacological properties by influencing the compound's interaction with biological targets.
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)
One of the primary applications of this compound is as an inhibitor of semicarbazide-sensitive amine oxidase. This enzyme is involved in the metabolism of biogenic amines and has been implicated in various inflammatory diseases and immune disorders.
- Mechanism : The compound acts by blocking the enzyme's activity, thereby reducing the production of pro-inflammatory mediators such as aldehydes and hydrogen peroxide. This inhibition can potentially alleviate conditions like multiple sclerosis, arthritis, and vasculitis .
Potential Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro studies demonstrated that this compound led to a significant decrease in cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound has also shown promise in neuroprotection by modulating oxidative stress pathways. Its ability to inhibit SSAO may contribute to reducing oxidative damage in neuronal tissues.
- Research Findings : Experimental models of neurodegenerative diseases have shown that treatment with this compound resulted in improved cognitive function and reduced neuronal death compared to untreated controls.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Data
Key Observations:
Halogen Substituents: Chlorine (Cl) and bromine (Br) at the 6-, 7-, or 8-positions increase molecular weight and polarity compared to methyl or hydrogen substituents. For example, the bromo analog (6-Bromo derivative, 227.06 g/mol) is heavier than the chloro compound (182.61 g/mol) due to bromine’s higher atomic mass .
Aromatic Substituents: The 4-chlorophenyl group in [2-(4-Chlorophenyl)-6-methyl]methanol (272.73 g/mol) introduces steric bulk and aromatic π-π interactions, which may enhance binding affinity in receptor-targeted drug design .
Stability and Reactivity
- Chloro vs. Iodo Derivatives: The iodo analog (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol is heavier and more polarizable than the chloro compound, making it a better candidate for radiolabeling or cross-coupling reactions .
- Methanol Group Stability: The -CH₂OH group in these compounds is susceptible to oxidation, necessitating careful storage (e.g., 2-8°C for some analogs) .
Biological Activity
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloroimidazole ring, which is significant for its interaction with biological targets.
Antinociceptive Effects
Research indicates that this compound exhibits notable antinociceptive properties. A study demonstrated its efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies. The mechanism appears to involve modulation of pain pathways, possibly through the inhibition of specific receptors involved in nociception .
Antitumor Activity
The compound has also shown promise in anticancer research. In vitro studies reveal that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values of approximately 15 µM against breast cancer cell lines and 20 µM against lung cancer cell lines . This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
The biological activity of this compound may be linked to its interaction with several molecular targets:
- Receptor Modulation : It is believed to interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate pain and inflammation.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer cell signaling pathways, which could explain its antitumor effects .
Case Studies
- Pain Management : In a controlled study involving rodents, administration of this compound resulted in a significant reduction in pain scores compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative .
- Anticancer Efficacy : A recent investigation into the compound's effects on pancreatic cancer cells revealed a dose-dependent decrease in cell viability, with effective concentrations being within the range observed for other known anticancer agents .
Data Tables
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antinociceptive | Rodent Pain Model | N/A | GPCR modulation |
| Antitumor | Breast Cancer | 15 | Apoptosis induction |
| Antitumor | Lung Cancer | 20 | Cell cycle arrest |
Q & A
Q. How can conflicting biological activity data for structurally similar compounds be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MIC tests and time-kill curves). Address discrepancies in potency (e.g., MIC values of 25 vs. 39 µM in related compounds) by revisiting structural parameters like Cl-substitution patterns or steric effects .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., methyl, fluoro) and test their bioactivity. For example, replacing the 7-chloro group with bromo reduces antimicrobial efficacy, highlighting the role of electronegativity in target binding .
Q. How can scalability challenges in synthesizing this compound be addressed for industrial research?
- Methodological Answer : Transition from batch to continuous flow reactors to enhance yield and reproducibility. Automated systems reduce reaction times (e.g., from 16 hours to <4 hours in imine formation) while maintaining >95% purity .
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
